molecular formula C8H8O3<br>C6H5OCH2COOH B089392 Phenoxyacetic acid CAS No. 122-59-8

Phenoxyacetic acid

Cat. No.: B089392
CAS No.: 122-59-8
M. Wt: 152.15 g/mol
InChI Key: LCPDWSOZIOUXRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenoxyacetic acid (POA) is a derivative of glycolic acid and is a key structure in many phenoxy herbicide derivatives . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of POA are broad-leaf plants, where it induces rapid, uncontrolled growth .

Mode of Action

The mode of action of POA involves the phenolate anion reacting via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . This interaction with its targets leads to rapid, uncontrolled growth in broad-leaf plants .

Biochemical Pathways

In humans, POA is involved in the rosiglitazone metabolism pathway . In the environment, it is part of the phenylacetic acid degradation pathway . The compound is rapidly absorbed and extensively metabolized to form this compound .

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized to form this compound . After multiple dosing, the exposures of POA and its metabolites decrease, presumably due to the induction of metabolizing enzymes . Most of the POA and its derivatives are excreted in urine .

Result of Action

The result of POA’s action is the rapid, uncontrolled growth in broad-leaf plants, leading to their death . In humans, it has been detected in cocoa and cocoa products and cocoa beans .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of POA. Inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including POA, and their metabolites throughout the environment . The compound has been found in wetlands, marine water, stormwater, rivers, groundwater, and sources of drinking water .

Biochemical Analysis

Biochemical Properties

Phenoxyacetic acid is involved in the rosiglitazone metabolism pathway . The phenolate anion of this compound reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Cellular Effects

In humans, this compound is involved in the rosiglitazone metabolism pathway . It has been detected, but not quantified in, cocoa and cocoa products and cocoa beans (Theobroma cacao) . This could make this compound a potential biomarker for the consumption of these foods .

Molecular Mechanism

This compound is an O-phenyl derivative of glycolic acid . Its preparation from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880 . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Temporal Effects in Laboratory Settings

This compound and its derivatives were detected in groundwater . The exposures of this compound and its major metabolite were decreased presumably due to the induction of metabolizing enzymes of this compound and its major metabolite .

Dosage Effects in Animal Models

Pharmacokinetic studies of this compound and its major metabolite, after dermal (30 mg and 100 mg) and inhaled administration (77 mg) of this compound in rats were performed . This compound was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis .

Metabolic Pathways

This compound is involved in the rosiglitazone metabolism pathway . It is a sweet and sour tasting compound .

Transport and Distribution

This compound is a white or clear crystalline compound at room temperature . When impure, it can appear to be a light tan to brown . The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .

Preparation Methods

Phenoxyacetic acid can be synthesized through several methods:

Chemical Reactions Analysis

Phenoxyacetic acid undergoes various chemical reactions:

Comparison with Similar Compounds

Phenoxyacetic acid is similar to other phenoxy herbicides such as:

These compounds share the this compound structure but differ in their specific substituents, which influence their herbicidal activity and selectivity. This compound itself is unique in its versatility and foundational role in the synthesis of these derivatives .

Properties

IUPAC Name

2-phenoxyacetic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
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Molecular Formula

C6H5OCH2COOH, C8H8O3
Record name PHENOXYACETIC ACID
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DSSTOX Substance ID

DTXSID9025873
Record name Phenoxyacetic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour
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Record name Phenoxyacetic acid
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Boiling Point

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol)
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CAS No.

122-59-8
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Melting Point

208 to 212 °F (NTP, 1992), 98 - 99 °C
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Synthesis routes and methods I

Procedure details

Phenol (d5) 4.6 g, ethyl chloroacetate (6.25 g), sodium iodide (7.5 g) and anhydrous potassium carbonate (7 g) were refluxed for 12 hours in dry acetone (50 ml). The mixture was then stirred into a large volume of water and the solution extracted with ether. Unreacted phenol was removed with cold 1N NaOH solution. The ether extract was dried over anhydrous sodium sulphate, filtered and concentrated under vacuum. The residual oil (8.0 g) without further purification, was hydrolyzed by 10% NaOH in D2O affording phenoxyacetic acid (4.5 g)
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A portion of 16a (15.8 g; 29.9 mmol) was dissolved in 748 mL of MeOH. 35% aq. KOH (262 mL) was added in portions over 5 min. The reaction was heated to reflux. After 1 h TLC (30% ethyl acetate:hexane) indicated no starting material remained. After 4 h, TLC (100% ethyl acetate) indicated a heavy UV active spot above the origin. The reaction mixture was cooled to RT, then placed in an ice bath. 2M HCl (600 mL) was added to acidify the reaction to pH 5. The reaction mixture was diluted with 1.6 L of ethyl acetate and washed with sat. NaCl (1.6 L). The organic layer was dried over anhydrous sodium sulfate. The solvent was filtered through a sintered glass funnel. The filtrate was concentrated in vacua to recover 15.1 g of 17 as viscous oil which was taken onto the next step.
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
748 mL
Type
solvent
Reaction Step One
Name
Quantity
262 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCC(=O)NN=C(C)c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Compound 34 (2 g, 0.011 mol) was dissolved in 100 mL of THF, and 1 M NaOH (110 mL, 0.11 mol) was added. The reaction mixture was stirred at RT for 24 h. The solution was then acidified by the addition of 40 mL of acetic acid. The reaction mixture was diluted with 150 mL of H2O and the product was extracted with ethyl acetate. The organic extracts were dried over magnesium sulfate and concentrated. The crude product was washed several times with hexane:ethylacetate (9:1) to give a pale white solid (1.58 g, 94%). 1H NMR (300 MHz, CD2Cl2) δ 4.69 (s, 2H), 6.92 (d, J=8.2 Hz, 2H), 7.03 (t, J=7.0 Hz, 1H), 7.32 (t, J=7.6 Hz, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

Synthesis routes and methods V

Procedure details

304 g of alkyl phenol derived by partial hydrogenation of distilled cashew nut shell liquid and 600 ml of xylene was charged to a 2 liter reactor equipped with agitator and condenser. The contents were warmed to 40 degree C. Subsequently 168 g of potassium hydroxide was added to the reactor and stirred for 40 minutes. Later, 94 g of chloro acetic acid was added slowly in 30 minutes. After the completion of addition of reactants, the reaction mixture was refluxed for 6 hours. On completion of the reaction, the solvent was removed and contents taken in water and acidified with dilute sulfuric acid. The product got separated from the aqueous mixture, which was filtered and recrystallised from methanol, having melting point 104° C.
[Compound]
Name
alkyl phenol
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxyacetic acid
Reactant of Route 2
Phenoxyacetic acid
Reactant of Route 3
Phenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
Phenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
Phenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
Phenoxyacetic acid

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